D-CS319 Maintains Consistent Potency Across IMP-1 and IMP-78 Variants, Unlike RPX 7546
In a direct head-to-head study comparing D-CS319 and the boronic acid MBL inhibitor RPX 7546, D-CS319 exhibited near-equivalent IC50 values against IMP-1 (2.0 ± 0.2 μM) and the clinically evolved variant IMP-78 (3.0 ± 0.5 μM). In stark contrast, RPX 7546 showed a 34-fold potency loss against IMP-78 (48 ± 7 μM) relative to IMP-1 (1.4 ± 0.1 μM) [1]. This divergence arises from the structural evolution of IMP-78 to overcome substrate differences, which disproportionately affects RPX 7546's boronic acid binding mechanism while sparing the thiol-mediated coordination of D-CS319 [1].
| Evidence Dimension | Inhibitory potency (IC50) against IMP-1 and IMP-78 MBL variants |
|---|---|
| Target Compound Data | IMP-1: 2.0 ± 0.2 μM; IMP-78: 3.0 ± 0.5 μM |
| Comparator Or Baseline | RPX 7546: IMP-1: 1.4 ± 0.1 μM; IMP-78: 48 ± 7 μM |
| Quantified Difference | D-CS319: 1.5-fold change in IC50 (2.0 → 3.0 μM); RPX 7546: 34-fold change in IC50 (1.4 → 48 μM) |
| Conditions | In vitro enzymatic assay using purified IMP-1 and IMP-78 enzymes |
Why This Matters
For research programs targeting IMP-producing clinical isolates, D-CS319 provides a more reliable and predictable inhibition profile across variant enzymes, reducing experimental variability and improving translational relevance.
- [1] Tilvawala R, et al. Inhibitor Affinity Differs Among Clinical Variants of IMP Metallo-β-Lactamases: analysis and implications for inhibitor design. ACS Infect Dis. 2025 Jul 24;11(8):2157–2168. View Source
